N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide
CAS No.: 1049550-05-1
Cat. No.: VC7764780
Molecular Formula: C23H32N4O3S
Molecular Weight: 444.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049550-05-1 |
|---|---|
| Molecular Formula | C23H32N4O3S |
| Molecular Weight | 444.59 |
| IUPAC Name | 2-methyl-N-[4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C23H32N4O3S/c1-19(2)23(28)25-20-9-11-22(12-10-20)31(29,30)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12,19,24H,6,13-18H2,1-2H3,(H,25,28) |
| Standard InChI Key | IXCKXMLUEAJMGP-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Introduction
N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound with potential applications in medicinal chemistry. Its structure features a combination of functional groups, including a piperazine ring, sulfonamide, and isobutyramide moiety, which contribute to its biological activity. This article explores its chemical properties, synthesis, and potential pharmacological applications.
Synthesis
The synthesis of N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves:
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Preparation of the Piperazine Derivative:
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The phenylpiperazine core is synthesized through the reaction of phenylamine with ethylene glycol derivatives under acidic conditions.
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Attachment of the Sulfonamide Group:
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Sulfonamide functionality is introduced via reaction with sulfonyl chloride derivatives.
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Amidation Reaction:
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The final step involves coupling the sulfonamide intermediate with isobutyric acid or its activated derivatives (e.g., isobutyryl chloride).
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This multi-step process ensures high specificity and yield of the target compound.
Biological Activity
The compound's structural components suggest potential pharmacological activities:
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Piperazine Ring:
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Known for its role in central nervous system (CNS)-active drugs, piperazine derivatives often exhibit anxiolytic, antipsychotic, or antidepressant effects.
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Sulfonamide Moiety:
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Sulfonamides are widely recognized for their antibacterial properties and ability to inhibit enzymes such as carbonic anhydrase.
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Isobutyramide Group:
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This group may enhance lipophilicity, aiding in cell membrane permeability and bioavailability.
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Research Findings
Studies on analogous compounds provide insights into the potential utility of N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide:
Limitations and Future Directions
Despite promising structural features, further research is required to:
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Conduct detailed pharmacokinetic studies.
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Explore toxicity profiles using in vivo models.
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Investigate receptor binding affinities to elucidate mechanisms of action.
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